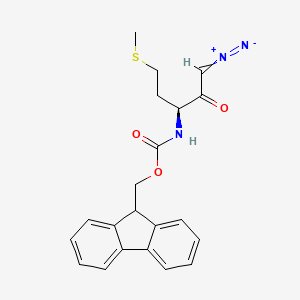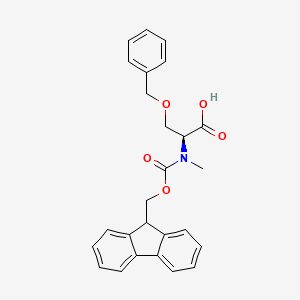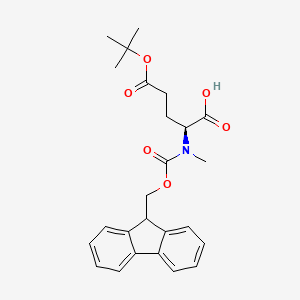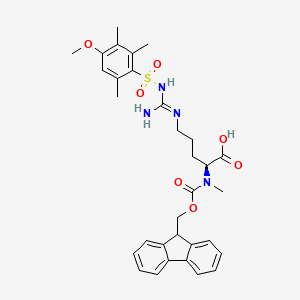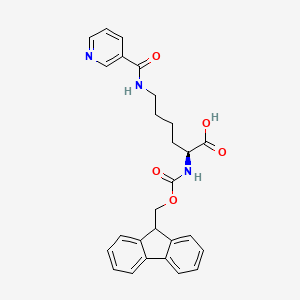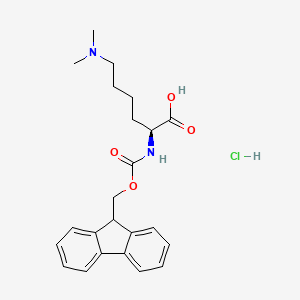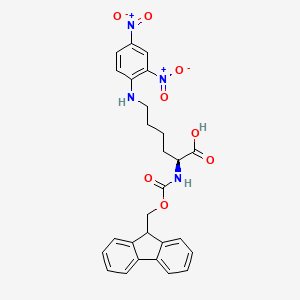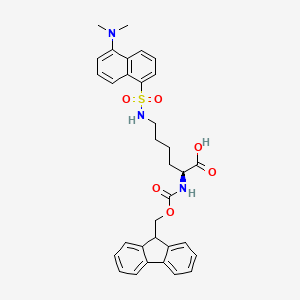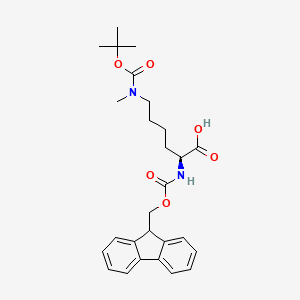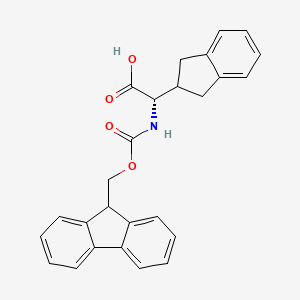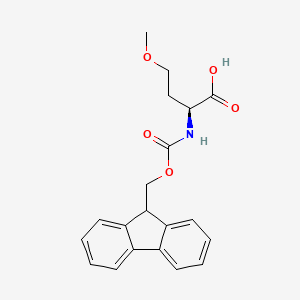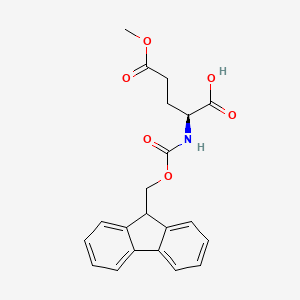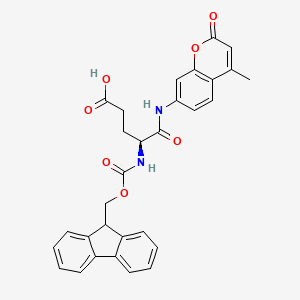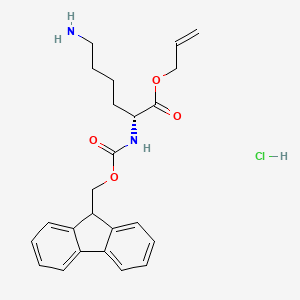
Fmoc-D-Lys-Oall HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Lys-Oall HCl is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of lysine, an amino acid that is essential for the synthesis of proteins. Fmoc-D-Lys-Oall HCl has a unique chemical structure that makes it useful for a variety of applications, including peptide synthesis and drug development. In
Scientific Research Applications
Supramolecular Hydrogels for Biomedical Applications : Fmoc-functionalized amino acids like Fmoc-Lys(Fmoc)-OH are used in creating supramolecular hydrogels. These materials are biocompatible and biodegradable, making them suitable for biomedical applications. They exhibit antimicrobial activity, which can be enhanced by incorporating colloidal and ionic silver mixtures (Croitoriu et al., 2021).
Low Molecular Weight Gelators (LMWG) for Various Applications : Fmoc-functionalized amino acids, including Fmoc-D-Lys-Oall HCl, have been used to create LMWG. These gelators exhibit properties like pH-controlled gelation, high thermal stability, and potential as drug carriers. They are significant for designing new synthetic Fmoc-based LMW organic gelators for multiple potential applications (Reddy et al., 2015).
Peptide Hydrogels for Biomedical Products : Minimalistic dipeptides, such as Fmoc-Lys(Fmoc)-Asp, have been reported as hydrogelators with very low critical gelation concentrations. These hydrogels are cytocompatible and support cell growth, making them suitable for biomedical applications like tissue engineering and drug delivery (Chakraborty et al., 2020).
Tissue Engineering Applications : Fmoc-functionalized peptides have been used to create matrices suitable for tissue engineering. These hydrogels show promise in biomedical and pharmaceutical applications, including the facilitation of adhesion, spreading, and duplication of cells (Rosa et al., 2022).
Peptide Synthesis for Cancer Vaccinations : Fmoc-Lys(Boc)-Wang resin, involving Fmoc-protected amino acids, is used in synthesizing peptides for cancer vaccinations. This demonstrates the utility of such compounds in peptide synthesis for clinical applications (Shakoori & Gangakhedkar, 2014).
Mechanism of Action
Target of Action
Fmoc-D-Lys-Oall HCl is a derivative of the amino acid lysine . Amino acids and their derivatives play a crucial role in various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
For instance, D-Lysine, an isomer of L-Lysine, has been shown to reduce non-enzymatic glycation in vitro .
Biochemical Pathways
Given that it is a lysine derivative, it may influence pathways related to protein synthesis and metabolism, as lysine is a key component of proteins .
Result of Action
As a lysine derivative, it may influence cellular processes related to protein synthesis and metabolism, given the crucial role of lysine in these processes .
Action Environment
The action, efficacy, and stability of Fmoc-D-Lys-Oall HCl may be influenced by various environmental factors. For instance, its stability may be affected by storage conditions. It is recommended to be stored at 2-8°C under an inert atmosphere . Furthermore, its solubility, and thus its bioavailability and efficacy, may be influenced by the solvent used .
properties
IUPAC Name |
prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCYYPRTIQUQJP-VZYDHVRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys-Oall HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

